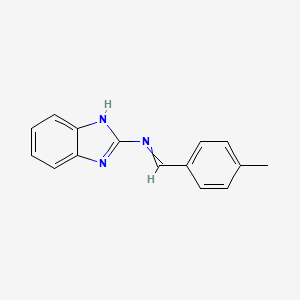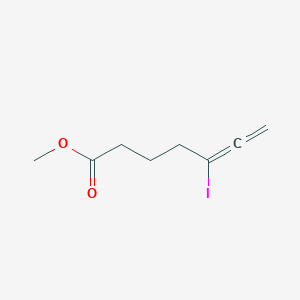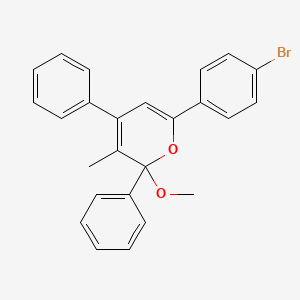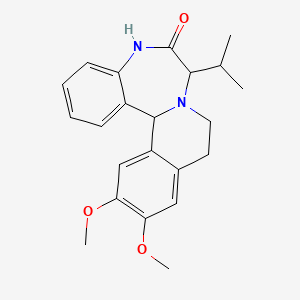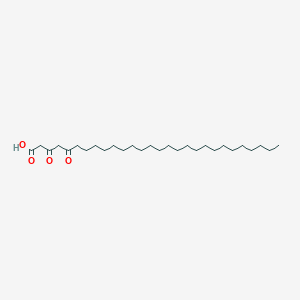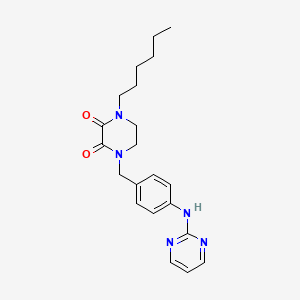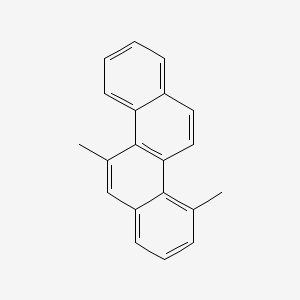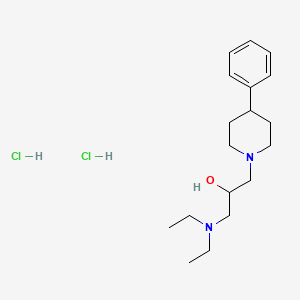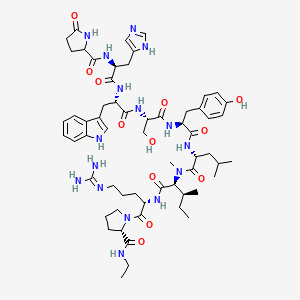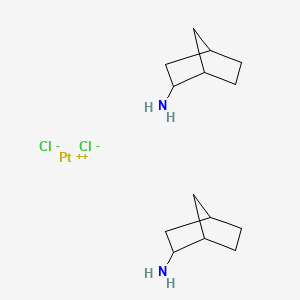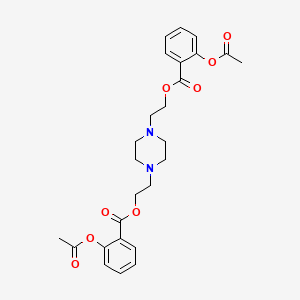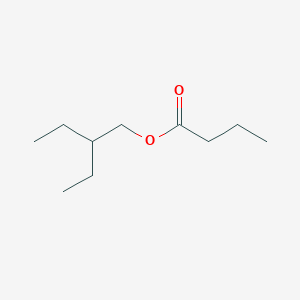
2-Ethylbutyl butyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylbutyl butyrate is an ester compound with the molecular formula C10H20O2. Esters are organic compounds derived from carboxylic acids and alcohols. They are known for their pleasant odors and are often used in fragrances and flavorings . This compound is no exception, and it is commonly used in the food and cosmetic industries for its fruity aroma.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Ethylbutyl butyrate can be synthesized through the esterification reaction between 2-ethylbutanol and butyric acid. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction is as follows:
2-Ethylbutanol+Butyric Acid→2-Ethylbutyl Butyrate+Water
The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the esterification reaction. Additionally, the removal of water during the reaction can shift the equilibrium towards the formation of the ester .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethylbutyl butyrate, like other esters, can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into 2-ethylbutanol and butyric acid.
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Alcohol and a catalyst, such as sodium methoxide.
Major Products Formed:
Hydrolysis: 2-Ethylbutanol and butyric acid.
Reduction: 2-Ethylbutanol.
Transesterification: A different ester depending on the alcohol used.
Applications De Recherche Scientifique
2-Ethylbutyl butyrate has several applications in scientific research and industry:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its potential effects on cellular processes and metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Widely used in the food and cosmetic industries for its fruity aroma and flavor
Mécanisme D'action
The mechanism of action of 2-ethylbutyl butyrate involves its interaction with cellular membranes and enzymes. As an ester, it can be hydrolyzed by esterases, releasing 2-ethylbutanol and butyric acid. Butyric acid, in particular, has been shown to have various biological effects, including the inhibition of histone deacetylases (HDACs), which can regulate gene expression and cellular differentiation .
Comparaison Avec Des Composés Similaires
2-Ethylbutyl butyrate can be compared with other esters, such as:
Ethyl butyrate: Known for its pineapple-like aroma, used in flavorings and fragrances.
Butyl butyrate: Has a similar fruity odor, used in the food and cosmetic industries.
Methyl butyrate: Known for its apple-like aroma, used in flavorings and fragrances
Uniqueness: this compound is unique due to its specific combination of 2-ethylbutanol and butyric acid, giving it a distinct fruity aroma that is different from other esters. Its applications in various industries and potential biological effects make it a compound of interest for further research and development .
Propriétés
Numéro CAS |
74398-53-1 |
|---|---|
Formule moléculaire |
C10H20O2 |
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
2-ethylbutyl butanoate |
InChI |
InChI=1S/C10H20O2/c1-4-7-10(11)12-8-9(5-2)6-3/h9H,4-8H2,1-3H3 |
Clé InChI |
ORLMWYKVMXNKNJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OCC(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


